![molecular formula C10H6Cl2N2Se2 B13931053 3,3'-Diselenobis[2-chloropyridine]](/img/structure/B13931053.png)
3,3'-Diselenobis[2-chloropyridine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Diselenobis[2-chloropyridine] is an organoselenium compound characterized by the presence of selenium atoms and chloropyridine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diselenobis[2-chloropyridine] typically involves the reaction of 2-chloropyridine with selenium reagents. One common method includes the use of dilithium diselenide as a selenium source. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dimethyl sulfoxide (DMSO) or sulfolane, and at elevated temperatures to facilitate the formation of the diselenide bond .
Industrial Production Methods
Industrial production methods for 3,3’-Diselenobis[2-chloropyridine] are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction principles but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Diselenobis[2-chloropyridine] undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The chloropyridine groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to optimize yields .
Major Products Formed
The major products formed from these reactions include various selenides, selenoxides, and substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3,3’-Diselenobis[2-chloropyridine] has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds and as a precursor for other selenium-containing compounds.
Mecanismo De Acción
The mechanism of action of 3,3’-Diselenobis[2-chloropyridine] involves its interaction with redox enzymes and cellular thiols. The compound can modulate the redox state of cells by influencing the levels of reactive oxygen species (ROS) and glutathione. It inhibits enzymes such as glutathione reductase and glutathione-S-transferase, leading to an increase in oxidative stress and subsequent cell death in cancer cells . Molecular docking studies suggest that the compound binds to the active sites of these enzymes, disrupting their normal function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3,3’-Diselenobis[2-chloropyridine] include other diselenides and chloropyridine derivatives, such as:
- 3,3’-Diselenobis[2-pyridinol]
- 3,3’-Diselenobis[2-methylpyridine]
- 2,2’-Diselenobis[3-chloropyridine]
- 2,2’-Diselenobis[4-chloropyridine]
Uniqueness
What sets 3,3’-Diselenobis[2-chloropyridine] apart from these similar compounds is its specific combination of selenium and chloropyridine groups, which confer unique chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H6Cl2N2Se2 |
|---|---|
Peso molecular |
383.0 g/mol |
Nombre IUPAC |
2-chloro-3-[(2-chloropyridin-3-yl)diselanyl]pyridine |
InChI |
InChI=1S/C10H6Cl2N2Se2/c11-9-7(3-1-5-13-9)15-16-8-4-2-6-14-10(8)12/h1-6H |
Clave InChI |
ALGUZIALNNETKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)Cl)[Se][Se]C2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


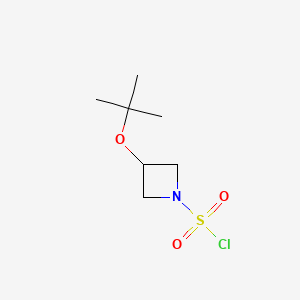
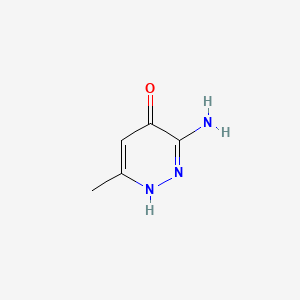
![1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B13930979.png)
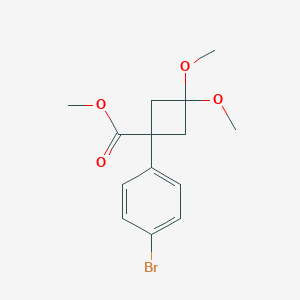

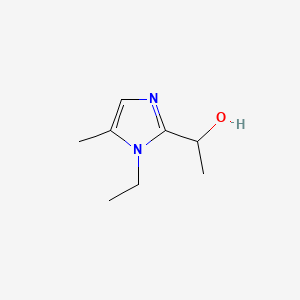
![5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13931010.png)

![2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine](/img/structure/B13931021.png)


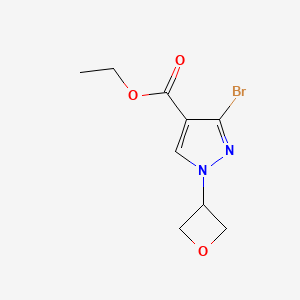
![1-Methyl-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6-dihydro-8h-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B13931052.png)
![6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13931060.png)
